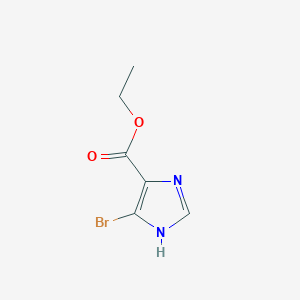
(E)-3-((3-chlorobenzyl)thio)-2-(phenylsulfonyl)-3-(m-tolylamino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((3-chlorobenzyl)thio)-2-(phenylsulfonyl)-3-(m-tolylamino)acrylonitrile, commonly known as CTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CTAA is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cellular processes such as cell division and inflammation. CTAA has been shown to target specific proteins in cancer cells, leading to apoptosis or programmed cell death.
Biochemical and Physiological Effects:
CTAA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTAA inhibits the growth of cancer cells and reduces inflammation. In vivo studies have demonstrated that CTAA has anti-tumor effects in animal models. CTAA has also been found to have low toxicity and good biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTAA has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, the limitations of CTAA include its high cost and limited availability. Additionally, CTAA may not be suitable for certain experiments due to its specific properties and mechanism of action.
Direcciones Futuras
There are several future directions for the research on CTAA. One potential direction is the development of CTAA-based materials with unique properties for various applications. Another direction is the investigation of CTAA as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of CTAA and its potential side effects.
Conclusion:
In conclusion, CTAA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of CTAA has been optimized to improve the yield and purity of the compound. CTAA has been investigated for its potential applications in pharmaceuticals, materials science, and agriculture. The mechanism of action of CTAA involves the inhibition of specific enzymes that are involved in cellular processes such as cell division and inflammation. CTAA has been found to exhibit various biochemical and physiological effects, including anti-tumor and anti-inflammatory properties. While CTAA has several advantages for lab experiments, its limitations include its high cost and limited availability. There are several future directions for the research on CTAA, including the development of CTAA-based materials and the investigation of CTAA as a potential therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of CTAA involves the reaction of 3-chlorobenzyl chloride with sodium thiosulfate to form 3-chlorobenzylthiol. This intermediate is then reacted with m-toluidine and phenylsulfonyl chloride to obtain CTAA. The synthesis method of CTAA has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CTAA has been investigated for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In pharmaceutical research, CTAA has been found to exhibit anti-tumor and anti-inflammatory properties. In materials science, CTAA has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, CTAA has been studied for its potential as a pesticide.
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(3-chlorophenyl)methylsulfanyl]-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S2/c1-17-7-5-10-20(13-17)26-23(29-16-18-8-6-9-19(24)14-18)22(15-25)30(27,28)21-11-3-2-4-12-21/h2-14,26H,16H2,1H3/b23-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMUFCCNXSGRPQ-GHVJWSGMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2922129.png)



![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922133.png)
![Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2922135.png)
![7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile](/img/structure/B2922136.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2922138.png)
![4-methyl-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2922140.png)

![1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922148.png)